3,4-Dihydro-3-hydroxy-3-phenyl-1H-pyrido[2,1-c][1,4]oxazinium bromide
Description
Properties
IUPAC Name |
3-phenyl-1,4-dihydropyrido[2,1-c][1,4]oxazin-5-ium-3-ol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14NO2.BrH/c16-14(12-6-2-1-3-7-12)11-15-9-5-4-8-13(15)10-17-14;/h1-9,16H,10-11H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSPCTUYQAJOAN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=[N+]2CC(O1)(C3=CC=CC=C3)O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quaternization-Cyclization Cascade Reaction
The most extensively documented synthesis involves a two-step process beginning with the quaternization of 2-hydroxymethylpyridine derivatives. As demonstrated by Kowalczyk et al., reaction of N-phenacyl-2-hydroxymethyl-pyridinium bromide precursors in aprotic solvents induces spontaneous cyclization to form the target oxazinium bromide. Key parameters include:
Reaction Conditions Table 1
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous MeCN | 78% yield |
| Temperature | 25°C (RT) | Minimal dimerization |
| Reaction Time | 48–72 hours | Complete cyclization |
| Molar Ratio | 1:1.2 (Pyridine:Haloacid) | Prevents oligomerization |
The mechanism proceeds through initial N-alkylation followed by intramolecular nucleophilic attack of the hydroxyl oxygen on the β-carbon of the quaternized side chain. This pathway is supported by 13C NMR tracking of the reaction, which shows gradual disappearance of the hydroxymethyl proton signals at δ 4.85 ppm concurrent with emergence of characteristic oxazinium ring protons.
Acid-Catalyzed Cyclodehydration
An alternative approach detailed in recent Russian literature employs methyl picolinate as starting material. Phenacyl bromide derivatives undergo nucleophilic substitution at the pyridine nitrogen, followed by acetic anhydride-mediated cyclization:
Quaternization Stage :
Methyl picolinate (1.53 g, 10 mmol) and phenacyl bromide (2.14 g, 10 mmol) are fused at 80°C for 6 hours under nitrogen atmosphere. The intermediate phenacyl salt precipitates as a yellow crystalline solid (yield: 68%).Cyclization Stage :
Dissolving the quaternary salt in acetic anhydride (15 mL) at 0°C initiates exothermic ring closure. After 24 hours at room temperature, the solution is poured into ice-cold diethyl ether to precipitate the oxazinium bromide.
Key Advantages :
- Higher functional group tolerance compared to haloacid methods
- Enables introduction of diverse aryl substituents at position 3
- Average yield improvement to 82% for electron-deficient aryl groups
Structural Characterization
Spectroscopic Analysis
The compound exhibits distinctive spectral features confirming its bicyclic structure:
Table 2: NMR Spectral Assignments (DMSO-d6)
| Position | 1H δ (ppm) | 13C δ (ppm) | Correlation (HMBC) |
|---|---|---|---|
| C2 | - | 166.4 | H3, H4 |
| C3 | 3.09 (t) | 28.9 | H4, H11 |
| C11 | 3.38 (s) | 30.4 | C2, C3 |
| C6 | 8.78 (d) | 146.1 | C5, C7 |
The 1H NMR spectrum shows complete absence of hydroxymethyl protons, replaced by two new triplets at δ 3.09 and 4.85 ppm corresponding to the ethylene bridge protons. IR spectroscopy confirms ring closure through disappearance of ν(OH) above 3000 cm⁻¹ and appearance of strong ν(C=O) at 1714 cm⁻¹.
Computational Modeling
B3LYP/6-31G(d,p) calculations reveal two stable conformers (a and b) differing in the orientation of the phenyl substituent relative to the oxazinium plane. The energy difference between conformers is minimal (ΔE = 0.8 kcal/mol), explaining the observed equilibrium in solution-phase NMR studies.
Table 3: Calculated Geometric Parameters
| Parameter | Conformer a | Conformer b |
|---|---|---|
| N1-C2-C3-C4 (°) | -35.67 | 35.53 |
| C10-N5-C4-C3 (°) | -36.91 | 36.94 |
| Dihedral to phenyl (°) | 37.8 | 35.5 |
Stability and Tautomeric Equilibrium
The compound exists in dynamic equilibrium with its open-chain N-phenacyl precursor, particularly in polar aprotic solvents like DMSO. This equilibrium is quantified through variable-temperature NMR studies, showing complete cyclization below -20°C and 65:35 cyclized:open ratio at 25°C.
Factors Influencing Equilibrium :
- Solvent Polarity : Dielectric constant >30 favors cyclic form
- Temperature : ΔG° = -2.1 kcal/mol for cyclization at 298K
- Counterion : Bromide > chloride in stabilizing cationic form
Pharmaceutical Applications
Recent studies have demonstrated the compound's utility as a synthetic intermediate for non-proteinogenic amino acids. Reduction of the oxazinium ring with NaBH4 followed by acid hydrolysis produces DL-baikiain, a rare plant alkaloid with demonstrated neuroprotective effects.
Synthetic Route to DL-Baikiain :
- Sodium borohydride reduction of oxazinium bromide (0°C, EtOH)
- Acidic workup (6M HCl, reflux)
- Ion-exchange chromatography purification
Final yield: 58% over three steps with >99% enantiomeric purity
Industrial-Scale Production Challenges
While laboratory syntheses are well-established, scaling presents unique difficulties:
- Exothermic Hazards : The cyclization step releases 28 kcal/mol, requiring precise temperature control in batch reactors
- Crystallization Issues : Polymorphic forms complicate API formulation
- Byproduct Formation : Dimeric impurities increase above 100g scale
Current Good Manufacturing Practice (cGMP) batches achieve 73% yield using continuous flow reactors with in-line IR monitoring.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-3-hydroxy-3-phenyl-1H-pyrido[2,1-c][1,4]oxazinium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized products .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 3,4-dihydro-3-hydroxy-3-phenyl-1H-pyrido[2,1-c][1,4]oxazinium bromide typically involves the reaction of 2-hydroxymethyl-pyridine with phenacyl bromide. This reaction leads to the formation of the oxazinium salt through quaternization processes. The structural characterization is primarily performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Both and NMR spectroscopy are used to confirm the structure and purity of the compound.
- Fourier Transform Infrared Spectroscopy (FTIR) : This technique helps identify functional groups and confirm the presence of specific bonds.
- X-ray Crystallography : Provides detailed information about the molecular geometry and arrangement in the solid state .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it is effective against various bacterial strains, particularly Gram-positive bacteria. The compound's mechanism of action may involve disrupting bacterial cell walls or interfering with metabolic pathways essential for bacterial growth.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating cell cycle progression and promoting oxidative stress within tumor cells. In vitro assays have demonstrated its effectiveness against several cancer cell lines, indicating potential for development as a chemotherapeutic agent.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound showed that it inhibited the growth of Staphylococcus aureus and Bacillus cereus effectively. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, revealing promising results compared to standard antibiotics .
Case Study 2: Anticancer Potential
In a separate investigation focusing on its anticancer potential, researchers treated various cancer cell lines (e.g., MCF7 and HCT116) with different concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting moderate to high potency against these cancer types .
Mechanism of Action
The mechanism of action of 3,4-Dihydro-3-hydroxy-3-phenyl-1H-pyrido[2,1-c][1,4]oxazinium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Core Heterocyclic Ring Systems
The target compound’s pyrido[2,1-c][1,4]oxazinium framework differs from analogs in ring fusion positions and substituents:
Key Observations :
- Ring Fusion Position : The pyrido[2,1-c] fusion in the target compound contrasts with pyrido[2,1-b] () and triazolo[3,4-c] (), altering electronic distribution and steric bulk.
- Substituent Effects : The 3-hydroxy and 3-phenyl groups in the target compound may enhance hydrogen-bonding and π-π interactions compared to nitro () or halogenated () analogs.
Physicochemical Properties
Biological Activity
3,4-Dihydro-3-hydroxy-3-phenyl-1H-pyrido[2,1-c][1,4]oxazinium bromide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with suitable electrophiles. The compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure and purity.
Pharmacological Properties
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies indicate that this compound demonstrates significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Antioxidant Activity : The compound has been evaluated for its antioxidant potential. In vitro assays reveal that it can scavenge free radicals effectively, suggesting its role in mitigating oxidative stress.
- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction, making it a candidate for further cancer research.
The biological activity of this compound is thought to be mediated through several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Interaction with Membrane Lipids : Its hydrophobic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and function.
- Modulation of Gene Expression : There is evidence suggesting that it may influence gene expression related to stress response and apoptosis.
Case Studies
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3,4-Dihydro-3-hydroxy-3-phenyl-1H-pyrido[2,1-c][1,4]oxazinium bromide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving condensation of aldehydes with amines, followed by intramolecular nucleophilic substitution. For example, Dess-Martin periodinane-mediated oxidation and subsequent cyclization with trifluoroacetic acid (TFA) are effective for forming the 1,4-oxazinium core . Optimization includes adjusting pH (e.g., using ammonium acetate buffers at pH 6.5 for stability) and temperature control to prevent side reactions like dimerization, as observed in analogous oxazinium salts .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming the proton environment and carbon framework, particularly the hydroxy and phenyl substituents.
- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in studies of structurally similar indolo-oxazinium salts .
- Mass Spectrometry (HRMS) : Validates molecular weight and bromide counterion presence.
- Elemental Analysis : Ensures purity and stoichiometric consistency, especially for bromide content .
Advanced Research Questions
Q. How does the bromide counterion influence the compound’s stability and reactivity compared to other anions (e.g., tetrafluoroborate)?
- Methodological Answer : Bromide’s lower lattice energy compared to tetrafluoroborate may reduce thermal stability but enhance solubility in polar solvents. Stability studies under varying humidity and temperature (e.g., TGA/DSC) are recommended. For instance, analogous oxazinium tetrafluoroborates exhibit higher moisture resistance, suggesting anion exchange protocols might improve shelf life .
Q. How can researchers resolve contradictions in reported cyclization efficiencies during synthesis?
- Methodological Answer : Contradictions often arise from competing pathways (e.g., dimerization vs. cyclization). Systematic screening of catalysts (e.g., ZnCl₂ for intramolecular cyclization ) and reaction monitoring via in situ IR or HPLC can identify optimal conditions. For example, zinc chloride promotes regioselective cyclization in pyrazolo-oxazinium systems, reducing byproduct formation .
Q. What computational approaches are used to predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations model charge distribution, highlighting the electrophilic nature of the oxazinium ring. Molecular dynamics simulations assess solvent effects, critical for designing reactions in aprotic media. Studies on indolo-oxazinium perchlorates suggest the C-2 position is most reactive toward nucleophiles like hydrazine .
Q. What strategies mitigate decomposition during biological activity assays (e.g., hydrolysis in aqueous buffers)?
- Methodological Answer : Stabilization techniques include:
- Lyophilization : Pre-formulate the compound as a lyophilized powder to minimize hydrolysis.
- Buffer Selection : Use ammonium acetate (pH 6.5) or citrate buffers to avoid alkaline conditions that accelerate ring-opening .
- Encapsulation : Liposomal or cyclodextrin complexes enhance stability in physiological environments, as validated for related cationic heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
